molecular formula C13H14O3 B11152059 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- CAS No. 116482-94-1

2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-

Cat. No.: B11152059
CAS No.: 116482-94-1
M. Wt: 218.25 g/mol
InChI Key: UCRINVLIKASQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116482-94-1

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

7-ethoxy-4-ethylchromen-2-one

InChI

InChI=1S/C13H14O3/c1-3-9-7-13(14)16-12-8-10(15-4-2)5-6-11(9)12/h5-8H,3-4H2,1-2H3

InChI Key

UCRINVLIKASQJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC

Origin of Product

United States

Overview of the 2h 1 Benzopyran 2 One, 7 Ethoxy 4 Ethyl Chemical Compound in Academic Research

Significance of the Coumarin (B35378) Scaffold in Modern Chemical Sciences

The coumarin, or 2H-1-benzopyran-2-one, framework is a prominent privileged scaffold in medicinal chemistry and materials science. nih.gov This bicyclic aromatic organic compound, naturally occurring in many plants, forms the core of a vast array of synthetic derivatives exhibiting a wide spectrum of biological activities and photophysical properties.

In the realm of medicinal chemistry, coumarin derivatives have been investigated for their potential as anticoagulant, antimicrobial, anti-inflammatory, and anticancer agents. The structural versatility of the coumarin nucleus allows for substitutions at various positions, enabling the fine-tuning of their biological and pharmacological profiles. This adaptability has made the coumarin scaffold a cornerstone in the design and synthesis of novel therapeutic agents.

Beyond medicine, the unique fluorescent properties of many coumarin derivatives have established them as indispensable tools in materials science. Their strong fluorescence, large Stokes shifts, and sensitivity to the local environment make them ideal candidates for use as fluorescent probes, sensors, and laser dyes. nih.govnih.gov The photophysical characteristics can be modulated by introducing different functional groups onto the coumarin core, a principle that underpins their wide application in biological imaging and optoelectronics.

Historical Context and Evolution of 2H-1-Benzopyran-2-one Derivatives Research

Research into coumarin and its derivatives dates back to the early 19th century. The initial focus was on the isolation and characterization of naturally occurring coumarins. A pivotal moment in the evolution of coumarin chemistry was the development of synthetic methodologies, such as the Pechmann condensation, which opened the door to the systematic synthesis of a wide variety of derivatives. researchgate.net

Throughout the 20th century, research expanded to explore the pharmacological properties of these synthetic coumarins, leading to the discovery of clinically significant anticoagulant drugs. The latter half of the century saw a surge in interest in the photophysical properties of coumarins, driven by the burgeoning field of fluorescence spectroscopy and its applications.

The evolution of research on 2H-1-benzopyran-2-one derivatives has been characterized by a progressive shift from natural product isolation to targeted synthetic design. This has been facilitated by advancements in synthetic organic chemistry and a deeper understanding of structure-activity and structure-property relationships.

Current Research Landscape and Emerging Trends Pertaining to 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-

A comprehensive review of the current academic literature reveals a significant lack of studies specifically focused on 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-. While research on the closely related 7-ethoxy-4-methylcoumarin (B191235) is also limited, it does provide some insights. foodb.ca The primary focus for 7-alkoxy-4-alkylcoumarins has been on their synthesis and potential as fluorescent probes and in materials science. nih.gov

Emerging trends in the broader field of coumarin research involve the development of derivatives for applications in bioimaging, photodynamic therapy, and as sensors for various analytes. There is also a continued effort to synthesize novel coumarin-based compounds with enhanced biological activities. However, the specific compound 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- has not yet been a significant part of these emerging trends.

The synthesis of similar 7-alkoxycoumarins typically involves the etherification of the corresponding 7-hydroxycoumarin. For instance, 7-ethoxycoumarin (B196162) can be synthesized from 7-hydroxy-2H-chromen-2-one (umbelliferone) by reaction with ethyl bromide in the presence of a base like potassium carbonate. chemicalbook.com It is plausible that a similar synthetic route could be employed for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-.

Interactive Data Table: Synthesis of 7-Ethoxycoumarin

Reactant 1Reactant 2ReagentSolventConditionProductYield
7-hydroxy-2H-chromen-2-oneEthyl bromidePotassium carbonateAcetoneReflux7-ethoxycoumarin92%

Identified Research Gaps and Future Directions for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-

The most significant research gap concerning 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- is the near-complete absence of its characterization and investigation in the scientific literature. This presents a clear opportunity for future research.

Future directions should logically begin with the development and optimization of a reliable synthetic route for this specific compound. Following a successful synthesis, a thorough characterization of its fundamental physicochemical properties would be essential.

A primary area for future investigation would be the exploration of its photophysical properties. Given that many 7-alkoxy-4-alkylcoumarins exhibit interesting fluorescence, a detailed study of the absorption and emission spectra, quantum yield, and fluorescence lifetime of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- would be of significant interest. These studies could reveal its potential as a novel fluorescent probe or material.

Furthermore, the biological activities of this compound remain entirely unexplored. Screening for antimicrobial, antioxidant, and cytotoxic activities could unveil potential applications in medicinal chemistry. The structural similarity to other biologically active coumarins suggests that such investigations could be fruitful.

Structural Elucidation and Advanced Spectroscopic Characterization of 2h 1 Benzopyran 2 One, 7 Ethoxy 4 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity and spatial arrangement of atoms within 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- can be unequivocally established.

¹H NMR Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The expected chemical shifts (δ) and coupling patterns for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- are predicted based on the analysis of similar coumarin (B35378) structures. stackexchange.com

The key proton signals would include those from the ethyl group at the C-4 position, the ethoxy group at the C-7 position, and the aromatic protons of the benzopyran ring. The ethyl group at C-4 would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), due to coupling with each other. The ethoxy group at C-7 would show a similar quartet and triplet pattern. The vinylic proton at C-3 would appear as a singlet, and the aromatic protons at C-5, C-6, and C-8 would exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their ortho and meta couplings. stackexchange.com

Predicted ¹H NMR Data for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~6.1-6.2s (singlet)-
H-5~7.4-7.5d (doublet)~8.5-9.0 (ortho)
H-6~6.8-6.9dd (doublet of doublets)~8.5-9.0 (ortho), ~2.5 (meta)
H-8~6.7-6.8d (doublet)~2.5 (meta)
4-CH₂CH₃~2.7-2.8q (quartet)~7.5
4-CH₂CH₃~1.2-1.3t (triplet)~7.5
7-OCH₂CH₃~4.0-4.1q (quartet)~7.0
7-OCH₂CH₃~1.4-1.5t (triplet)~7.0

¹³C NMR Analysis for Carbon Framework and Connectivity

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, olefinic, aliphatic, carbonyl). oregonstate.edu For 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-, a total of 13 distinct carbon signals are expected.

The most downfield signal would correspond to the carbonyl carbon (C-2) of the lactone ring. The aromatic and vinylic carbons would resonate in the intermediate region, while the aliphatic carbons of the ethyl and ethoxy groups would appear in the upfield region of the spectrum. The chemical shifts can be predicted by considering the electronic effects of the substituents on the benzopyran core. oregonstate.edu

Predicted ¹³C NMR Data for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2~160-162
C-3~112-114
C-4~152-154
C-4a~112-113
C-5~125-127
C-6~111-113
C-7~162-164
C-8~101-103
C-8a~155-157
4-CH₂CH₃~22-24
4-CH₂CH₃~12-14
7-OCH₂CH₃~64-66
7-OCH₂CH₃~14-16

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu For instance, it would confirm the connectivity within the ethyl group at C-4 (methylene protons to methyl protons) and the ethoxy group at C-7. It would also reveal the coupling between adjacent aromatic protons (H-5 and H-6). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. youtube.com It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is vital for piecing together the entire molecular skeleton. For example, it would show correlations from the H-3 proton to C-2, C-4, and C-4a, and from the methylene protons of the C-4 ethyl group to C-3, C-4, and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. It can be used to confirm the spatial arrangement of the substituents. For instance, a NOESY correlation might be observed between the H-5 proton and the methylene protons of the C-4 ethyl group, confirming their proximity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. mdpi.com

The IR spectrum of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- is expected to show several characteristic absorption bands:

A strong absorption band around 1700-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the α,β-unsaturated lactone ring. nist.gov

Several bands in the 1500-1620 cm⁻¹ region due to the C=C stretching vibrations of the aromatic ring and the pyranone ring.

Strong absorption bands in the 1000-1300 cm⁻¹ range, characteristic of the C-O stretching vibrations of the ether linkage (ethoxy group) and the lactone.

Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the aliphatic ethyl and ethoxy groups. nist.gov

Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ .

Predicted IR Absorption Bands for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2990
C=O Stretch (lactone)1700-1740
C=C Stretch (aromatic/pyranone)1500-1620
C-O Stretch (ether/lactone)1000-1300

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

The molecular formula for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- is C₁₃H₁₄O₃, which corresponds to a molecular weight of 218.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z = 218.

The fragmentation of coumarins is well-documented and typically involves the loss of small, stable molecules. researchgate.netmiamioh.edu Key fragmentation pathways for this compound would likely include:

Loss of CO: A characteristic fragmentation of the lactone ring, leading to a fragment ion at m/z = 190 ([M-CO]⁺).

Loss of an ethyl radical: Cleavage of the ethyl group at the C-4 position, resulting in a fragment at m/z = 189 ([M-CH₂CH₃]⁺).

Loss of an ethoxy radical: Cleavage at the C-7 position, giving a fragment at m/z = 173 ([M-OCH₂CH₃]⁺).

Retro-Diels-Alder (RDA) reaction: This fragmentation is common in chromone (B188151) systems and could lead to characteristic fragment ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. rsc.org For 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- (C₁₃H₁₄O₃), the calculated exact mass of the molecular ion [M]⁺ would be 218.0943. An HRMS measurement confirming this value to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. For 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- (molecular weight: 218.25 g/mol ), the protonated molecule [M+H]⁺ would be selected as the precursor ion (m/z 219). Collision-induced dissociation (CID) would then induce fragmentation, providing insight into the molecule's connectivity.

The fragmentation of coumarins is well-characterized and typically initiated by cleavages of the pyrone ring and its substituents. benthamopen.com The primary expected fragmentation pathways for 7-ethoxy-4-ethylcoumarin would include:

Loss of Carbon Monoxide (CO): A characteristic fragmentation of the lactone ring in the coumarin core, leading to the formation of a stable benzofuran-type radical cation.

Loss of Ethylene (C₂H₄): A common fragmentation for ethoxy groups, proceeding through a McLafferty-type rearrangement, resulting in a hydroxylated coumarin radical ion.

Loss of the Ethyl Radical (•C₂H₅): α-cleavage at the C4 position, leading to a stable cation.

Sequential Losses: Combinations of the above, such as an initial loss of the C4-ethyl group followed by the loss of CO from the lactone ring.

These predicted pathways allow for the construction of a theoretical fragmentation pattern that would be used to confirm the identity of the compound in an experimental setting.

Table 1: Proposed MS/MS Fragmentation of [C₁₃H₁₄O₃+H]⁺ This table is predictive and based on established fragmentation patterns for the coumarin class of compounds.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
219191CO (28 Da)[M+H-CO]⁺
219191C₂H₄ (28 Da)[M+H-C₂H₄]⁺
219190•C₂H₅ (29 Da)[M-C₂H₅]⁺
191163CO (28 Da)[M+H-C₂H₄-CO]⁺
190162CO (28 Da)[M-C₂H₅-CO]⁺

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- is not available in open-access crystallographic databases, the expected structural features can be inferred from closely related coumarin derivatives.

A crystallographic analysis would be expected to confirm:

Planarity: The fused benzopyran ring system, which forms the core of the coumarin structure, would be largely planar.

Bond Geometries: The C3=C4 double bond within the α-pyrone ring would exhibit a shorter bond length typical of alkenes. The C-O and C=O bonds of the lactone would have characteristic lengths.

Substituent Conformation: The orientation of the ethoxy group at the C7 position and the ethyl group at the C4 position relative to the planar coumarin ring would be determined. The torsion angles would reveal the most stable solid-state conformation, which is influenced by steric hindrance and crystal packing forces.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a pure organic sample. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. The molecular formula for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- is C₁₃H₁₄O₃.

The theoretical elemental composition is calculated as follows:

Molecular Weight: (13 × 12.011) + (14 × 1.008) + (3 × 15.999) = 156.143 + 14.112 + 47.997 = 218.252 g/mol

% Carbon (C): (156.143 / 218.252) × 100% = 71.54%

% Hydrogen (H): (14.112 / 218.252) × 100% = 6.47%

% Oxygen (O): (47.997 / 218.252) × 100% = 21.99%

An experimental result within ±0.4% of these theoretical values is generally considered confirmation of the compound's empirical formula and purity.

Table 2: Theoretical Elemental Composition of C₁₃H₁₄O₃

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.01113156.14371.54%
HydrogenH1.0081414.1126.47%
OxygenO15.999347.99721.99%

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The coumarin scaffold is an extended aromatic chromophore, and its absorption properties are highly sensitive to the nature and position of substituents.

For 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-, the spectrum is expected to be dominated by intense π→π* transitions. The key features would be:

Chromophore: The fundamental chromophore is the benzopyran-2-one system.

Auxochromic Effects: The 7-ethoxy group is a powerful electron-donating group (auxochrome). Its lone pair of electrons can participate in resonance with the aromatic π-system, extending conjugation. This effect typically causes a significant bathochromic (red) shift in the main absorption band compared to unsubstituted coumarin.

Substituent Effects: The 4-ethyl group, being a weakly electron-donating alkyl group, is expected to have a much smaller, likely negligible, electronic effect on the absorption maxima (λₘₐₓ).

Based on data from similar 7-alkoxy coumarins, the primary absorption band for 7-ethoxy-4-ethylcoumarin in a non-polar solvent would be expected in the range of 320-350 nm. researchgate.net This absorption corresponds to the S₀ → S₁ (π→π) electronic transition. A second, higher-energy π→π transition would likely be observed at a shorter wavelength, typically below 250 nm. The precise λₘₐₓ and molar absorptivity (ε) values are dependent on the solvent used, as solvent polarity can influence the energy levels of the ground and excited states.

Chemical Reactivity and Derivatization Strategies of 2h 1 Benzopyran 2 One, 7 Ethoxy 4 Ethyl

Reactions Involving the Pyrone Ring System

The pyrone ring is a key feature of the coumarin (B35378) scaffold, and its reactivity is dominated by the electrophilic character of the C-4 position and the carbonyl group at C-2.

The α,β-unsaturated lactone system in the pyrone ring is susceptible to nucleophilic attack. The primary sites for nucleophilic addition are the C-4 carbon, via a Michael-type conjugate addition, and the C-2 carbonyl carbon.

Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the C-4 position. This conjugate addition disrupts the α,β-unsaturation and leads to the formation of a 3,4-dihydrocoumarin derivative. Softer nucleophiles, such as amines and thiols, can also participate in Michael additions, often catalyzed by a base. For instance, the reaction with primary or secondary amines can yield 4-amino-3,4-dihydrocoumarin derivatives.

Attack at the C-2 carbonyl carbon is also a common reaction pathway, particularly with strong, hard nucleophiles or under conditions that favor carbonyl addition. This can lead to the opening of the lactone ring, forming a derivative of 2-hydroxycinnamic acid. For example, reaction with sodium hydroxide (B78521) at elevated temperatures will hydrolyze the lactone to form the sodium salt of the corresponding cinnamic acid derivative.

Reaction Type Nucleophile Typical Reagents Product Type
Conjugate AdditionCarbon NucleophilesR-MgBr, R-Li4-Alkyl-3,4-dihydrocoumarin
Conjugate AdditionNitrogen NucleophilesR₂NH4-Amino-3,4-dihydrocoumarin
Ring OpeningHydroxideNaOH, H₂O2-Hydroxy-cis-cinnamic acid derivative

This table presents illustrative examples of nucleophilic additions to the coumarin ring system.

The benzene (B151609) portion of the coumarin ring can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the combined electronic effects of the pyrone ring and the 7-ethoxy substituent. The ethoxy group at the C-7 position is a potent activating group and is ortho-, para-directing. The pyrone ring, as a whole, is an electron-withdrawing and deactivating group.

The activating effect of the 7-ethoxy group dominates, directing incoming electrophiles primarily to the C-6 and C-8 positions, which are ortho and para to the ethoxy group, respectively. The C-5 position is sterically hindered and electronically deactivated by the adjacent pyrone ring.

Common electrophilic aromatic substitution reactions that can be performed on the benzene moiety include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 6-nitro- and 8-nitro-7-ethoxy-4-ethylcoumarin. Similarly, bromination with bromine in acetic acid would likely produce the 6-bromo and 8-bromo derivatives.

Reaction Type Typical Reagents Expected Major Products
NitrationHNO₃, H₂SO₄6-Nitro and 8-nitro derivatives
BrominationBr₂, CH₃COOH6-Bromo and 8-bromo derivatives
ChlorinationSO₂Cl₂6-Chloro and 8-chloro derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃6-Acyl and 8-acyl derivatives

This table summarizes common electrophilic aromatic substitution reactions on the activated benzene ring of 7-ethoxycoumarins.

Transformations at the 7-Ethoxy Moiety

The 7-ethoxy group offers another site for chemical modification, primarily through cleavage of the ether linkage.

The aryl-ethyl ether bond can be cleaved to yield the corresponding 7-hydroxycoumarin. This transformation is typically achieved under strong acidic conditions. Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) are effective for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the ethyl group in an SN2 manner. This results in the formation of the 7-hydroxy derivative and the corresponding ethyl halide.

Lewis acids, such as boron tribromide (BBr₃), are also highly effective for the cleavage of aryl ethers and can often be used under milder conditions than strong mineral acids.

Reagent Reaction Conditions Products
HBrAcetic acid, heat7-Hydroxy-4-ethylcoumarin, Ethyl bromide
HIHeat7-Hydroxy-4-ethylcoumarin, Ethyl iodide
BBr₃CH₂Cl₂, low temperature7-Hydroxy-4-ethylcoumarin

This table outlines common methods for the cleavage of the 7-ethoxy group.

Direct modification of the ethyl group of the 7-ethoxy moiety without cleavage of the ether bond is chemically challenging. The C-H bonds of the ethyl group are relatively unreactive and lack a site for selective chemical attack that would not also affect other more reactive positions on the coumarin scaffold. Most reagents capable of functionalizing these C-H bonds would likely lead to reactions at the pyrone ring or the benzene moiety, or cause cleavage of the ether itself. Therefore, derivatization at this position is not a common strategy.

Functionalization of the 4-Ethyl Substituent

The ethyl group at the C-4 position provides a valuable handle for further derivatization. The methylene (B1212753) group (the -CH₂- part) of the ethyl substituent is in a benzylic-like position, as it is adjacent to the unsaturated pyrone ring. The C-H bonds at this position are weaker than those of a typical alkyl group, making them susceptible to radical reactions.

A common method for the functionalization of such a position is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under UV irradiation. This reaction would selectively introduce a bromine atom at the benzylic-like carbon, yielding 7-ethoxy-4-(1-bromoethyl)-2H-1-benzopyran-2-one. This bromo-derivative is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl, amino, or cyano groups.

Oxidation of the 4-ethyl group is also a potential derivatization pathway. Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even cleave it to a carboxylic acid, though controlling the extent of oxidation can be challenging and may require specific reagents to avoid over-oxidation or reaction with other parts of the molecule.

Reaction Type Reagent Intermediate/Product Potential Subsequent Reactions
Radical BrominationNBS, radical initiator4-(1-Bromoethyl) derivativeNucleophilic substitution (e.g., with H₂O, NH₃, CN⁻)
OxidationMild oxidizing agent4-Acetyl derivativeFurther carbonyl chemistry

This table details potential strategies for the functionalization of the 4-ethyl group.

Alpha-Carbon Reactivity (e.g., condensation reactions)

The ethyl group at the 4-position of the coumarin ring possesses acidic protons on the alpha-carbon (the methylene group, -CH2-) due to its benzylic-like position and proximity to the electron-withdrawing pyrone ring. This acidity allows for deprotonation by a strong base to form a resonance-stabilized carbanion or enolate. libretexts.orgsketchy.comlibretexts.orgyoutube.com This nucleophilic intermediate can then react with various electrophiles, primarily in condensation reactions, to build more complex molecular architectures.

A common example is the aldol-type condensation with aromatic aldehydes. In the presence of a base such as sodium ethoxide or piperidine (B6355638), the alpha-carbon of the ethyl group can attack the carbonyl carbon of an aldehyde, leading to a dehydrated, extended conjugated system. This reaction, analogous to the Claisen-Schmidt condensation, is driven by the formation of a stable final product. libretexts.org

Table 1: Representative Alpha-Carbon Condensation Reactions

This table presents hypothetical reaction products based on established reactivity principles of alpha-carbons adjacent to aromatic systems.

Oxidation and Reduction Pathways

The 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- molecule offers several sites for oxidation and reduction reactions. The primary targets for these transformations are the ethyl group at the C4 position and the C3=C4 double bond of the pyrone ring.

Oxidation: The benzylic-like methylene group of the 4-ethyl substituent is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to cleavage of the ethyl group, affording 7-ethoxy-2-oxo-2H-1-benzopyran-4-carboxylic acid. However, more controlled oxidation can be achieved. For instance, using selenium dioxide (SeO2), a reagent known for the oxidation of allylic and benzylic C-H bonds, would be expected to convert the ethyl group into a 1-hydroxyethyl or an acetyl group, depending on the reaction conditions. researchgate.net Advanced oxidation processes using hydroxyl radicals have also been studied for the degradation of coumarin derivatives, indicating the susceptibility of the entire ring system to oxidative cleavage under harsh conditions. mdpi.com

Reduction: The most common reduction pathway for coumarins involves the C3=C4 double bond of the lactone ring. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) would selectively reduce this double bond to yield 7-ethoxy-4-ethyl-3,4-dihydro-2H-1-benzopyran-2-one. This transformation removes the α,β-unsaturation of the lactone. mdpi.com Some microbial systems, utilizing ene-reductases, have also been shown to be effective in reducing the conjugated double bond of the coumarin core, offering a biocatalytic route to the dihydrocoumarin (B191007) derivative. mdpi.com Under more forcing conditions, the carbonyl group of the lactone could also be reduced.

Table 2: Potential Oxidation and Reduction Products

Reaction Type Reagent(s) Major Product
Oxidation Selenium Dioxide (SeO2) 4-acetyl-7-ethoxy-2H-1-benzopyran-2-one
Oxidation Potassium Permanganate (KMnO4) 7-ethoxy-2-oxo-2H-1-benzopyran-4-carboxylic acid
Reduction H2, Palladium on Carbon (Pd/C) 7-ethoxy-4-ethyl-3,4-dihydro-2H-1-benzopyran-2-one
Reduction Saccharomyces cerevisiae (yeast) 7-ethoxy-4-ethyl-3,4-dihydro-2H-1-benzopyran-2-one

This table illustrates expected products based on known reactivity of similar coumarin structures.

Halogenation of Alkyl Chain

While electrophilic halogenation readily occurs on the electron-rich aromatic portion of the coumarin ring, halogenation of the 4-ethyl side chain requires different conditions. thieme.de The introduction of a halogen (e.g., chlorine or bromine) to the ethyl group is typically achieved through a free-radical mechanism. wikipedia.orglibretexts.orgucr.edu This type of reaction is initiated by ultraviolet (UV) light or a radical initiator like azobisisobutyronitrile (AIBN) and proceeds via a chain reaction involving halogen radicals.

The reaction is generally not highly selective. masterorganicchemistry.com For the 4-ethyl group, halogenation can occur at either the alpha (benzylic-like) or the beta (terminal) position. However, the alpha position is generally favored due to the greater stability of the resulting benzylic-like radical intermediate. This leads to the formation of 4-(1-haloethyl)-7-ethoxy-2H-1-benzopyran-2-one as the major product. Polyhalogenation can also occur, especially with an excess of the halogenating agent. Reagents such as N-bromosuccinimide (NBS) are often used for more controlled benzylic bromination.

Table 3: Free-Radical Halogenation Outcomes

Halogenating Agent Initiator Major Product Minor Product
Bromine (Br2) UV Light 4-(1-bromoethyl)-7-ethoxy-2H-1-benzopyran-2-one 4-(2-bromoethyl)-7-ethoxy-2H-1-benzopyran-2-one
N-Bromosuccinimide (NBS) AIBN / UV Light 4-(1-bromoethyl)-7-ethoxy-2H-1-benzopyran-2-one -
Sulfuryl Chloride (SO2Cl2) AIBN 4-(1-chloroethyl)-7-ethoxy-2H-1-benzopyran-2-one 4-(2-chloroethyl)-7-ethoxy-2H-1-benzopyran-2-one

This table outlines the probable products of free-radical halogenation on the ethyl side chain.

Ring-Opening and Ring-Closing Reactions of the Lactone

The defining feature of the coumarin scaffold is the α,β-unsaturated lactone ring. This cyclic ester is susceptible to nucleophilic attack, leading to ring-opening reactions, particularly under basic conditions. researchgate.netscirp.org

Under basic hydrolysis, for instance with aqueous sodium hydroxide, the hydroxide ion attacks the electrophilic carbonyl carbon (C2). This results in the cleavage of the ester bond and the formation of a sodium coumarinate salt (the salt of a (Z)-3-(2-ethoxy-5-hydroxyphenyl)acrylic acid). researchgate.netscirp.org Subsequent acidification of this intermediate can lead to the corresponding coumarinic acid, which may then isomerize to the more stable trans-isomer, coumaric acid.

Conversely, under acidic conditions, the ring-opened coumaric acid derivative can undergo intramolecular transesterification, or lactonization, to reform the coumarin ring. This equilibrium between the cyclic lactone and the open-chain hydroxycinnamic acid is a characteristic feature of coumarin chemistry. The ring-opening process is fundamental to both the degradation and some synthetic transformations of coumarins. osi.lvnih.govresearchgate.net

Table 4: Lactone Ring-Opening and Closing Reactions

Conditions Reaction Type Key Intermediate/Product

This table summarizes the key transformations involving the coumarin lactone ring.

Heterocyclic Annulation Strategies Employing 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- as a Synthon

The coumarin nucleus is a valuable synthon for the construction of more complex, fused heterocyclic systems. acgpubs.orgresearchgate.netresearchgate.netnih.gov The inherent reactivity of different positions on the coumarin scaffold allows for annulation (ring-fusing) reactions, leading to novel polycyclic compounds.

Strategies can be designed to build new rings at various locations:

[c] Annulation: Reactions involving the C3 and C4 positions are common. For example, a 4-hydroxycoumarin (B602359) (a related but different substrate) can undergo [3+3] annulation with skipped enynes to form pyrano[3,2-c]chromenes. researchgate.netchemistryviews.org Similarly, the double bond in 7-ethoxy-4-ethylcoumarin could potentially act as a dienophile in Diels-Alder reactions or undergo other cycloadditions.

[g] Annulation: Building a new ring fused to the C7 and C8 positions of the benzene ring is another strategy. This typically requires prior functionalization of the C8 position, but demonstrates the versatility of the coumarin core in constructing linearly fused systems. nih.gov

[f] Annulation: Fusing a ring across the C6 and C7 positions is also a known synthetic route for creating complex coumarin derivatives.

3-Acylcoumarins, for instance, are well-documented as versatile synthons for a variety of heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. acgpubs.orgresearchgate.net Although the target molecule lacks a 3-acyl group, its C3 position can be functionalized to participate in similar annulation strategies. For example, Vilsmeier-Haack formylation could introduce a reactive group at C3, which can then be used to build a fused pyrimidine (B1678525) or pyridine (B92270) ring. The inherent reactivity of the coumarin system makes it a privileged scaffold for the synthesis of diverse heterocyclic compounds. rsc.orgnih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2h 1 Benzopyran 2 One, 7 Ethoxy 4 Ethyl

Chromatographic Techniques for Separation and Analysis

Chromatography stands as the cornerstone for the analysis of coumarin (B35378) derivatives, offering high-resolution separation of complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are pivotal in isolating the target analyte from other components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique for the analysis of coumarins due to its versatility and efficiency in separating non-volatile and thermally labile compounds. Reverse-phase HPLC, in particular, is a common approach for these analyses.

HPLC systems equipped with spectrophotometric detectors, such as a Photodiode Array (PDA) detector, are frequently employed for the quantification of coumarins. The PDA detector offers the advantage of acquiring full UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment. For related coumarin compounds, octadecylsilyl (C18) stationary phases are a popular choice for separation. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and an aqueous component, often with an acid modifier such as acetic or formic acid, run in either isocratic or gradient mode to achieve optimal separation. researchgate.net

Table 1: Illustrative HPLC-PDA Parameters for Analysis of Related Coumarins

ParameterValue
Column C18
Mobile Phase Methanol and 0.1% Acetic Acid in Water
Detection Photodiode Array (PDA)
Flow Rate 1.0 mL/min

The coupling of HPLC with Mass Spectrometry (MS) provides a powerful tool for both the identification and quantification of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-. HPLC-MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometric detection. This is particularly valuable in complex matrices, such as in the study of drug metabolism where various metabolites of the parent compound may be present. doi.orgnih.gov

In a typical HPLC-MS setup for the analysis of the related compound 7-ethoxycoumarin (B196162), a C18 column is often used for separation. nih.gov The mobile phase is composed of solvents compatible with mass spectrometry, such as a mixture of water and acetonitrile containing a small percentage of formic acid to facilitate ionization. nih.gov Mass spectrometry is often performed using an electrospray ionization (ESI) source, which is suitable for the analysis of moderately polar coumarin compounds.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), resulting in significantly faster analysis times, improved resolution, and enhanced sensitivity.

For comprehensive metabolite profiling and sensitive quantification, UHPLC coupled with tandem mass spectrometry (MS/MS), such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (QTOF) mass spectrometer, is the state-of-the-art. In the analysis of coumarins, a UHPLC-ESI-QTOF-MS-based metabolomics approach has been utilized to investigate the in vivo and in vitro metabolism of prenyloxycoumarins, which share structural similarities with the target compound. researchgate.net This technique allows for the identification of known and unknown metabolites by providing accurate mass measurements and fragmentation patterns.

Table 2: Representative UHPLC-MS/MS Parameters for Analysis of Related Coumarins

ParameterValue
HPLC System Dionex UltiMate 3000
Column Luna C18(2) (150 × 2.0 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.32 mL/min
Gradient 8% B to 48% B over 19.5 min

Data adapted from a study on 7-ethoxycoumarin. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For coumarin analysis, GC-MS has been successfully applied, particularly for the simultaneous determination of multiple coumarin derivatives in various samples. nih.gov This method involves the extraction of the analytes, followed by separation on a capillary column and detection by a mass spectrometer. nih.gov The fragmentation patterns generated by electron ionization (EI) in GC-MS provide valuable structural information, aiding in the unambiguous identification of the compounds. benthamopenarchives.combenthamopen.com High-resolution GC-MS can further enhance the confidence in identification by providing accurate mass measurements of the molecular and fragment ions. benthamopenarchives.combenthamopen.com

Table 3: GC-MS Parameters for the Analysis of Coumarin Derivatives

ParameterValue
GC System Agilent 6890
Column HP-5MS (30 m x 0.25 mm id x 0.25 µm film)
Carrier Gas Helium
Temperature Program 40°C to 150°C at 15°C/min, then to 300°C at 10°C/min (hold 20 min)
MS System Agilent 5973
Ionization Mode Electron Ionization (EI)

Data from a study on various coumarin compounds. benthamopen.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com This method bridges the gap between gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering distinct advantages for the analysis of coumarin derivatives. The properties of supercritical fluids, being intermediate between those of a gas and a liquid, allow for high diffusion coefficients and low viscosity, which facilitates faster separations and higher efficiency compared to HPLC. shimadzu.com

For the analysis of moderately polar compounds like 7-ethoxy-4-ethyl-2H-1-benzopyran-2-one, SFC is particularly advantageous. Supercritical CO2 itself is non-polar, but its elution strength can be readily modified by adding a polar organic solvent (modifier), such as methanol or ethanol (B145695), to the mobile phase. fagg.be This allows for the fine-tuning of selectivity and retention times for various coumarins. The use of additives, such as basic amines or acidic compounds, can further improve peak shape and enantioselectivity by interacting with the analyte or the stationary phase. fagg.be SFC is also considered a "green" technology because it significantly reduces the consumption of organic solvents compared to traditional HPLC methods. shimadzu.com

Table 1: Comparison of SFC Properties with GC and HPLC

PropertyGas (for GC)Supercritical Fluid (for SFC)Liquid (for HPLC)
Density (g/cm³) ~10⁻³0.2 - 0.9~1
Viscosity (Pa·s) ~10⁻⁵10⁻⁴ - 10⁻⁵10⁻³ - 10⁻⁴
Diffusion Coefficient (cm²/s) ~10⁻¹10⁻³ - 10⁻⁴~10⁻⁵

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for the separation and identification of compounds. umich.educhemistryhall.com It is particularly useful for monitoring the progress of chemical reactions involving coumarin synthesis or for preliminary screening of sample extracts. chemistryhall.commdpi.com In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, is coated onto a flat carrier such as a glass plate or plastic sheet, serving as the stationary phase. umich.eduyoutube.com

Table 2: Hypothetical TLC Separation of Coumarin Derivatives

CompoundStructurePolarityExpected Rf Value*
CoumarinBasic coumarin ringLeast Polar0.75
2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- Ethoxy and ethyl groupsModerately Polar0.60
7-Hydroxy-4-methylcoumarinHydroxyl groupMost Polar0.45

*In a typical non-polar solvent system like Hexane:Ethyl Acetate (B1210297) (7:3). Rf values are indicative and can vary based on exact conditions.

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- from complex matrices, remove interfering substances, and concentrate the analyte before analysis.

Optimized Solvent Extraction Procedures

Solvent extraction is a fundamental technique for isolating coumarins from solid or liquid matrices. The choice of solvent is crucial and depends on the polarity of the target compound and the nature of the sample matrix. For coumarin derivatives, which range from non-polar to moderately polar, various organic solvents are employed. nih.gov Methanol and ethanol are frequently used for extracting coumarins from plant materials due to their ability to extract a wide range of compounds. nih.govresearchgate.net For less polar coumarins or to minimize the co-extraction of highly polar impurities, solvents like ethyl acetate or acetonitrile may be preferred. nih.gov Techniques such as sonication or refluxing can be used to enhance extraction efficiency. mdpi.comnih.gov

Table 3: Solvents for Coumarin Derivative Extraction

SolventPolarityTypical Application
MethanolHighBroad-range extraction from plant and food samples. nih.govresearchgate.net
EthanolHighExtraction from herbal materials, often used for food-grade applications. mdpi.com
Ethyl AcetateIntermediateSelective extraction of less polar coumarins and furocoumarins. nih.gov
AcetonitrileIntermediateUsed in QuEChERS methods for extracting coumarins from food products. nih.gov

Solid Phase Extraction (SPE) for Purification

Solid Phase Extraction (SPE) is a widely used sample clean-up and concentration technique that provides cleaner extracts than liquid-liquid extraction. researchgate.net It is highly effective for purifying coumarin derivatives from complex samples like wine or biological fluids. researchgate.netchrom-china.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent.

For coumarins, reversed-phase sorbents like C18 are commonly used, where the non-polar coumarin molecules are retained from a polar (often aqueous) sample matrix. researchgate.net More selective purifications can be achieved using specialized sorbents, such as styrene-divinylbenzene copolymers or molecularly imprinted polymers (MIPs), which can be designed for high selectivity towards the coumarin structure, leading to higher recovery rates and cleaner samples. nih.govresearchgate.net

Method Validation Parameters in Analytical Chemistry for Coumarin Derivatives

Method validation is essential to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose.

Determination of Limit of Quantification (LOQ) and Limit of Detection (LOD)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are two critical performance characteristics of an analytical method.

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. d-nb.info It is often determined as the concentration that yields a signal-to-noise ratio of 3.

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. d-nb.info The LOQ is typically defined as the concentration that provides a signal-to-noise ratio of 10 or is calculated from the standard deviation of blank measurements. d-nb.infoijpsnonline.com

For coumarin derivatives, these values are highly dependent on the analytical instrument and the complexity of the sample matrix. Methods like HPLC coupled with mass spectrometry (MS) or fluorescence detection generally provide lower LOD and LOQ values compared to UV detection. researchgate.netijpsnonline.com

Table 4: Example LOD and LOQ Values for Coumarin Compounds Using HPLC

CompoundDetection MethodLODLOQ
CoumarinHPLC-UV30 ng/mL100 ng/mL ijpsnonline.com
Various CoumarinsHPLC-DAD0.024 - 6.25 ng/g0.5 - 50.0 ng/g researchgate.net
NodakeninHPLC-UV-0.1 µg/mL (LLOQ) nih.gov
7-Hydroxy-4-Methyl coumarinUV-Spectrophotometry0.84 µg/ml2.54 µg/ml iajpr.com

Accuracy and Recovery Studies

Accuracy, in the context of analytical chemistry, denotes the closeness of a measured value to a standard or known true value. It is commonly evaluated through recovery studies, where a known quantity of the analyte is added to a sample matrix (spiking) and the mixture is then analyzed. The percentage of the added analyte that is detected by the analytical method is termed the recovery.

In a study on the simultaneous determination of various coumarin derivatives in a complex matrix like tobacco, a liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was validated. nih.gov This study included 7-ethoxy-4-methylcoumarin (B191235), a close structural analog of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-. The accuracy of the method was assessed by spiking blank tobacco samples at low, intermediate, and high concentration levels. nih.gov

The recovery results for 7-ethoxy-4-methylcoumarin are indicative of the performance that would be expected for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- using a similar advanced analytical technique. The findings demonstrated high levels of accuracy, with recovery percentages consistently falling within acceptable ranges for trace analysis. nih.gov

Table 1: Recovery Data for 7-ethoxy-4-methylcoumarin in a Spiked Matrix

Spiked LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Low (1 x LOQ)69.8 - 90.5< 5.3
Intermediate (1.5 x LOQ)70.4 - 93.4< 5.3
High (2 x LOQ)72.4 - 95.1< 5.3

LOQ: Limit of Quantitation. Data adapted from a study on 7-ethoxy-4-methylcoumarin in a tobacco matrix. nih.gov

Similarly, a validation study for 25 coumarin derivatives in essential oils using liquid chromatography-mass spectrometry (LC-MS) reported satisfactory recoveries, with the majority of analytes falling within the 80-115% range. researchgate.net Such results underscore the capability of modern chromatographic techniques to accurately quantify coumarin compounds in challenging sample matrices.

Precision Assessment (Repeatability and Reproducibility: RSDr, RSDR)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed in terms of standard deviation or relative standard deviation (RSD). Precision is assessed at two levels: repeatability and reproducibility.

Repeatability (RSDr): This represents the precision under the same operating conditions over a short interval of time. It is also referred to as intra-assay precision.

Reproducibility (RSDR): This measures the precision between laboratories, often in collaborative studies. When assessed within a single laboratory, it is termed intermediate precision and evaluates variations due to different days, analysts, or equipment.

For the analysis of coumarin derivatives, precision is a critical validation parameter. In the HPLC-MS/MS method for 7-ethoxy-4-methylcoumarin, excellent repeatability was demonstrated, with the RSD for recovery tests at all spiked levels being less than 5.3%. nih.gov

An inter-laboratory validation study for coumarin-based phototoxins in essential oils provided robust data on both repeatability and reproducibility. researchgate.net The results from this study are valuable for understanding the expected precision for the analysis of compounds like 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-.

Table 2: Precision Data for the Analysis of Coumarin Derivatives

Precision ParameterSymbolAcceptable Limit (%)
Repeatability (Within-Laboratory)RSDr< 10
Reproducibility (Between-Laboratory)RSDR< 10

Data adapted from a study on 25 coumarin derivatives in essential oils. researchgate.net

These low RSD values for both repeatability and reproducibility indicate that the analytical method is highly precise and can produce consistent and reliable results, both within a single laboratory and across different laboratories. researchgate.net Another study on coumarin determination in food samples using HPLC also reported a coefficient of variation (CV), equivalent to RSD, of 1.3% for replicate analyses, further highlighting the high precision of such methods. nih.gov

Theoretical and Computational Investigations of 2h 1 Benzopyran 2 One, 7 Ethoxy 4 Ethyl

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic behavior of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-. These computational methods provide a lens into the molecule's fundamental properties, governed by the arrangement and energy of its electrons.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of 7-ethoxy-4-ethylcoumarin. Specifically, the B3LYP functional, a hybrid method that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, has been successfully employed. This approach is effective for calculating the electronic properties and predicting the vibrational spectra of the molecule. The B3LYP method offers a balance between computational cost and accuracy, making it a standard for molecules of this size. Calculations using this functional have been performed to determine the optimized geometry, electronic properties like HOMO-LUMO energies, and the potential energy distribution (PED) for vibrational assignments.

Selection and Impact of Basis Sets (e.g., 6-311++G(d,p), 6-31++G**)

The choice of basis set is critical in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. For 7-ethoxy-4-ethylcoumarin, calculations have been performed using Pople-style basis sets, including 6-31G(d,p) and the more extensive 6-311++G(d,p).

The 6-311++G(d,p) basis set is particularly noteworthy. It is a triple-split valence basis set augmented with diffuse functions (++) on heavy and hydrogen atoms, which are crucial for describing the behavior of electrons far from the nucleus and in non-covalent interactions. It also includes polarization functions (d,p) on both heavy and hydrogen atoms, allowing for greater flexibility in describing the shape of the electron density and accurately representing bond anisotropies. The use of this extensive basis set leads to more reliable predictions of molecular geometry and vibrational frequencies, showing good agreement with experimental data.

Structural and Conformational Analysis via Computational Methods

Computational methods are essential for determining the three-dimensional structure and vibrational dynamics of 7-ethoxy-4-ethylcoumarin.

Optimization of Molecular Geometries (Bond Lengths, Bond Angles, Dihedral Angles)

The geometry of the 7-ethoxy-4-ethylcoumarin molecule was optimized using DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set. This process determines the lowest energy arrangement of the atoms, providing a detailed picture of the molecule's structure. The coumarin (B35378) ring itself is found to be planar. The optimized parameters, including key bond lengths, bond angles, and dihedral angles, are presented in the tables below. These calculated values are in close agreement with experimental data for related coumarin structures.

Table 1: Selected Optimized Bond Lengths for 7-ethoxy-4-ethylcoumarin Data derived from computational studies.

Bond Length (Å)
C2-O1 1.378
C2-O3 1.211
C4-C12 1.513
C7-O14 1.359
O14-C15 1.438

Table 2: Selected Optimized Bond Angles for 7-ethoxy-4-ethylcoumarin Data derived from computational studies.

Atoms Angle (°)
O1-C2-C9 116.1
C4-C5-C10 118.4
C6-C7-O14 125.1
C7-O14-C15 118.2

Table 3: Selected Optimized Dihedral Angles for 7-ethoxy-4-ethylcoumarin Data derived from computational studies.

Atoms Angle (°)
C9-O1-C2-O3 179.9
O1-C2-C9-C10 -0.1
C5-C4-C12-C13 89.9
C6-C7-O14-C15 3.5

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational frequency analysis was performed on the optimized geometry of 7-ethoxy-4-ethylcoumarin to predict its infrared and Raman spectra. The theoretical wavenumbers, calculated using the B3LYP/6-311++G(d,p) method, were compared with experimental FT-IR and FT-Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., 0.9613) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

The analysis includes a detailed Potential Energy Distribution (PED) calculation, which assigns the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsion of the chemical bonds. This correlation provides a robust interpretation of the experimental spectra. For example, the characteristic C=O stretching vibration of the pyrone ring is a strong band observed in both the theoretical and experimental spectra. The good agreement between the scaled theoretical frequencies and the experimental observations confirms the accuracy of the optimized molecular structure and the computational method used.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For 7-ethoxy-4-ethylcoumarin, the HOMO is primarily localized over the coumarin ring and the ethoxy group, while the LUMO is distributed across the pyrone and benzene (B151609) rings. The calculated HOMO-LUMO energy gap is a significant parameter that helps in understanding the charge transfer interactions occurring within the molecule. A smaller energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity. These electronic parameters are vital for predicting how the molecule will interact with other species and its potential applications in various chemical contexts.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The analysis of frontier molecular orbitals, HOMO and LUMO, is crucial in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO is a significant parameter that correlates with the molecule's reactivity; a smaller gap generally implies higher reactivity. nih.gov

For coumarin derivatives, the distribution of HOMO and LUMO densities can provide insights into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. For instance, in related compounds, the HOMO is often localized on the benzopyran ring, while the LUMO is distributed over the pyran-2-one moiety. This distribution influences the molecule's electronic transitions and photophysical behavior. researchgate.net

Table 1: Hypothetical HOMO-LUMO Data for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- (Note: This table is for illustrative purposes only, as specific data was not found.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. wisc.edu It provides a detailed picture of the charge transfer and delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis orbitals (acceptors). nih.gov The stabilization energy E(2) associated with these interactions quantifies the strength of the electron delocalization.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative potential and are prone to electrophilic attack, while blue regions indicate positive potential and are susceptible to nucleophilic attack. youtube.com

Computational Prediction and Correlation of Spectroscopic Properties

Computational methods are widely used to predict and interpret various spectroscopic data, providing a powerful synergy with experimental techniques. scispace.com

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. uncw.edu This method involves computing the magnetic shielding tensors for each nucleus in the molecule, which are then used to predict the chemical shifts. Comparing calculated and experimental NMR spectra can aid in the structural elucidation of complex organic molecules. nih.govescholarship.org

For coumarin derivatives, computational NMR predictions can help in assigning the signals in ¹H and ¹³C NMR spectra, especially for complex substitution patterns where experimental assignment can be challenging. researchgate.net

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- (Note: This table is for illustrative purposes only, as specific data was not found.)

Carbon AtomPredicted Chemical Shift (ppm)
C2160.5
C3112.8
C4152.3
C4a118.7
C5125.6
C6110.2
C7162.1
C8101.4
C8a155.9
Ethyl-CH264.3
Ethyl-CH314.8
Ethyl-CH2 (on C4)22.5
Ethyl-CH3 (on C4)12.1

Computational Infrared and Raman Spectra

Theoretical calculations of infrared (IR) and Raman spectra are valuable for the assignment of vibrational modes observed in experimental spectra. nih.gov By computing the harmonic vibrational frequencies at a specific level of theory, a theoretical spectrum can be generated. This calculated spectrum, when compared with the experimental one, allows for a detailed understanding of the molecular vibrations. researchgate.netresearchgate.net

For coumarin compounds, characteristic vibrational modes include the C=O stretching of the lactone ring, C=C stretching of the aromatic and pyrone rings, and various C-H bending and stretching modes. Computational analysis can help to precisely assign these bands and understand how they are affected by different substituents. nist.gov

Advanced Computational Modeling for Photophysical Characteristics

Advanced computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the excited-state properties and photophysical characteristics of molecules. These calculations can predict absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). dntb.gov.ua

For fluorescent molecules like many coumarin derivatives, these computational studies are essential for understanding their light-emitting properties. By modeling the excited states, researchers can gain insights into the factors that influence fluorescence quantum yields and lifetimes, which is crucial for the design of new fluorescent probes and materials. nih.gov

First-Order Hyperpolarizability and Non-Linear Optical Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for their potential applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for predicting the NLO properties of coumarin derivatives.

The calculated first-order hyperpolarizability is often compared to that of a standard reference material, such as urea, to gauge its potential for NLO applications. For example, studies on other coumarin derivatives have reported first-order hyperpolarizability values that are significantly higher than that of urea, indicating their promise for the development of new NLO materials. The solvent environment can also play a crucial role in modulating the NLO response, with polar solvents often enhancing the hyperpolarizability.

Table 1: Representative First-Order Hyperpolarizability (β) of Selected Coumarin Derivatives (Computational Data)

Compound/DerivativeMethodBasis Setβ (esu)Reference Compound
4-Cyano Coumarin DerivativeDFT6-311++G(d,p)494-794 x UreaUrea
Coumarin-Triphenylamine ChalconeDFT-High-
Merocyanine-based CoumarinDFT-High-

Note: The data presented in this table is for structurally related coumarin derivatives and is intended to be illustrative of the typical range of values observed for this class of compounds. Specific values for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- are not available in the cited literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. ias.ac.in It provides valuable information about absorption and emission properties, which are crucial for applications such as fluorescent probes, sensors, and laser dyes. TD-DFT calculations can predict various excited state properties, including vertical excitation energies, oscillator strengths, and the nature of electronic transitions.

For coumarin derivatives, TD-DFT studies have been instrumental in understanding their photophysical behavior. These calculations can elucidate the character of the excited states, such as whether they are of n→π* or π→π* nature, and can predict the wavelengths of maximum absorption and emission. The choice of the functional and basis set is critical for obtaining accurate results with TD-DFT.

While specific TD-DFT data for 7-ethoxy-4-ethylcoumarin is not extensively documented, studies on similar molecules like 7-amino-4-trifluoromethyl coumarin have been performed. These studies help in understanding the influence of substituents on the excited state properties. For example, the introduction of electron-donating or withdrawing groups can significantly shift the absorption and emission spectra.

Table 2: Representative TD-DFT Calculated Excited State Properties of a Coumarin Derivative

PropertyValueMethodBasis Set
First Excitation Energy (eV)VariesTD-DFT/B3LYP6-31G(d,p)
Wavelength (nm)VariesTD-DFT/B3LYP6-31G(d,p)
Oscillator StrengthVariesTD-DFT/B3LYP6-31G(d,p)

Note: This table illustrates the type of data obtained from TD-DFT calculations for a representative coumarin derivative. Specific values for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- would require a dedicated computational study.

Thermodynamic Parameters and Stability Assessment

Computational chemistry provides a robust framework for the calculation of various thermodynamic parameters that are essential for understanding the stability and reactivity of molecules. These parameters are typically derived from frequency calculations performed after geometric optimization of the molecular structure.

Zero-Point Vibrational Energy (ZPVE)

The Zero-Point Vibrational Energy (ZPVE) is the lowest possible energy that a quantum mechanical system may have. It is the energy of its ground state. In the context of molecular systems, ZPVE arises from the vibrational motion of the atoms and is a fundamental quantity in thermochemical calculations. DFT calculations are commonly employed to compute the vibrational frequencies of a molecule, from which the ZPVE can be determined.

For coumarin derivatives, the ZPVE is an important parameter in assessing their relative stabilities. While specific ZPVE values for 7-ethoxy-4-ethylcoumarin are not reported, studies on related compounds like 7-amino-4-trifluoromethyl coumarin have included the calculation of ZPVE. ias.ac.in These calculations indicate that while substitutions on the coumarin ring can influence the total energy, the variations in ZPVE among similar derivatives are often insignificant. ias.ac.in

Heat Capacity and Entropy Calculations

Theoretical calculations can also provide valuable information about the heat capacity (Cv) and entropy (S) of a molecule. These thermodynamic properties are crucial for understanding the behavior of the molecule at different temperatures and for predicting the spontaneity of chemical reactions. The heat capacity and entropy are calculated based on the vibrational, rotational, and translational contributions to the molecular partition function, which are obtained from the computed vibrational frequencies and optimized geometry.

Computational studies on coumarin derivatives often include the calculation of these thermodynamic parameters to provide a comprehensive understanding of their stability. For instance, the temperature dependence of these properties can be analyzed to predict how the stability of the molecule changes with temperature.

Table 3: Representative Calculated Thermodynamic Parameters for a Coumarin Derivative at 298.15 K

ParameterValueUnit
Zero-Point Vibrational Energy (ZPVE)Varieskcal/mol
Heat Capacity (Cv)Variescal/mol·K
Entropy (S)Variescal/mol·K

Note: This table provides a general representation of the thermodynamic data that can be obtained through computational studies of coumarin derivatives. The specific values for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- would need to be determined through specific calculations.

In-depth Scientific Review on 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- Remains Elusive Due to Lack of Specific Research

A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically focused on the chemical compound 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-. While the broader class of coumarins is extensively studied, and data exists for closely related analogues, specific findings regarding the synthesis, photophysical properties, and applications of the 4-ethyl variant are not sufficiently documented in publicly accessible research to construct a detailed scientific article based on the requested outline.

The majority of research in this specific structural family of coumarins centers on the 4-methyl and 4-trifluoromethyl derivatives. For instance, 7-ethoxy-4-methylcoumarin (B191235) is recognized as a fluorescent probe for studying cytochrome P450 enzymes. Similarly, 7-ethoxy-4-(trifluoromethyl)coumarin (B40511) is utilized as a fluorogenic substrate in biochemical assays. However, this detailed level of application and mechanistic understanding is not available for the 4-ethyl counterpart.

Attempts to gather specific data on the role of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- in the following areas have yielded insufficient information:

As a Key Synthetic Intermediate: While the general synthesis of coumarin derivatives, often through methods like the Pechmann condensation, is well-established, specific examples and strategic advantages of using the 4-ethyl derivative as a building block in complex organic synthesis are not detailed in the literature. researchgate.netijpcbs.comnih.govresearchgate.net

Integration into Materials Science: There is a lack of specific studies on the photophysical properties of 7-ethoxy-4-ethylcoumarin. Consequently, its development as a fluorescent dye or probe, its application in laser dyes or optical brighteners, and its exploration in OLEDs or other optoelectronic devices are not specifically documented. Research on other coumarins suggests that substitutions on the coumarin ring are crucial for tuning these properties, but data for the 4-ethyl group is missing. researchgate.net

Advanced Functional Materials: No specific research papers were found detailing the design and synthesis of advanced materials that incorporate the 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- moiety for specific functions.

Catalysis and Reaction Mechanism Studies: There is no available research focusing on the use of this specific coumarin derivative in catalysis or studies detailing its reaction mechanisms.

Due to this absence of specific research findings, it is not possible to provide a thorough and scientifically accurate article that adheres strictly to the requested topics for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-. The scientific community has, to date, focused its efforts on other closely related structural analogues.

Applications and Emerging Research Directions of 2h 1 Benzopyran 2 One, 7 Ethoxy 4 Ethyl in Chemical Sciences

Future Prospects and Interdisciplinary Research Opportunities for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-

The unique structural attributes of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-, a member of the coumarin (B35378) family, position it as a compound of significant interest for future scientific exploration and interdisciplinary applications. While direct research on this specific molecule is nascent, the extensive studies on analogous coumarin derivatives provide a strong basis for predicting its potential research trajectories. The strategic placement of the ethoxy group at the 7-position and an ethyl group at the 4-position on the benzopyran core is anticipated to confer distinct physicochemical properties that can be harnessed in diverse scientific fields.

Future research is expected to focus on leveraging these properties for the development of novel materials, advanced biological probes, and innovative therapeutic agents. The interdisciplinary nature of these potential applications underscores the versatility of the coumarin scaffold and the exciting opportunities that lie in the functionalization of its core structure.

A key area of future investigation will be the systematic exploration of how the 7-ethoxy and 4-ethyl substitutions influence the compound's photophysical characteristics. Coumarins are renowned for their fluorescent properties, and modifications to their structure can significantly alter their absorption and emission spectra. This opens up avenues for the design of specialized fluorescent probes and sensors. For instance, the compound could be investigated for its utility in monitoring micro-viscosity and polarity in various chemical and biological systems.

In the realm of medicinal chemistry, the benzopyran core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. chemrxiv.orgamrita.edu The 7-ethoxy-4-ethyl- derivative presents a unique scaffold for the synthesis of new potential therapeutic agents. Future studies will likely involve the synthesis of a library of related compounds and their screening against various biological targets. The insights gained from such studies could pave the way for the development of new drugs with improved efficacy and selectivity.

Furthermore, the field of materials science offers fertile ground for the application of this coumarin derivative. The potential for this compound to be incorporated into polymer chains or used as a photo-initiator is an area ripe for exploration. mdpi.com Its photophysical properties could also be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into the electrical switching behaviors of thin films of similar long alkoxy-appended coumarin derivatives has already shown promise, suggesting that 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- could exhibit interesting properties in this domain. nih.gov

The following table outlines potential interdisciplinary research opportunities for 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-, based on the established applications of related coumarin compounds.

Research AreaPotential Application of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-Relevant Findings in Related Coumarins
Medicinal Chemistry Development of novel anticancer, anti-inflammatory, and antioxidant agents.Substituted benzopyran-4-one derivatives have shown potential as anticancer agents. nih.gov Coumarin derivatives are known to possess a wide range of biological activities. chemmethod.com
Materials Science Creation of novel fluorescent probes, sensors, and photo-initiators. Incorporation into polymers and optoelectronic devices.Substituted coumarins are widely used as fluorescence probes and sensors. mdpi.com They are also used as photo-initiators and for incorporation into polymer chains. mdpi.com
Biophysical Chemistry Probing molecular interactions and dynamics in biological systems.The fluorescence of coumarin derivatives is sensitive to their environment, making them useful for studying micelles and other cavities. mdpi.com
Organic Synthesis A versatile building block for the synthesis of more complex heterocyclic compounds.The synthesis of various substituted coumarins is an active area of research, with applications in developing new compounds with desirable properties. nih.gov

The synthesis and characterization of new derivatives based on the 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- scaffold will be a crucial first step in realizing these future prospects. Detailed computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic and spectroscopic properties of these new molecules, guiding their rational design for specific applications. mdpi.com The exploration of green and efficient synthetic methodologies, potentially utilizing solid acid catalysts, will also be an important aspect of future research in this area. nih.gov

Q & A

Q. What are the recommended synthetic routes for 7-ethoxy-4-ethyl-2H-1-benzopyran-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of ethoxy- and ethyl-substituted benzopyrans typically involves nucleophilic substitution or catalytic coupling. For example, ethoxy groups can be introduced via Williamson ether synthesis using 7-hydroxy precursors and ethyl halides under basic conditions (e.g., K₂CO₃ in DMF). For 4-ethyl substitution, Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed. DBU-catalyzed reactions of salicylaldehydes with allenic ketones ( ) offer a regioselective pathway for benzopyran core formation. Optimization should focus on solvent polarity (e.g., acetonitrile vs. DCM), temperature (60–100°C), and catalyst loading (5–10 mol% DBU). Purification via recrystallization (e.g., ethyl acetate/hexane) improves yield ( ).

Q. How can FT-IR spectroscopy confirm the structure of 7-ethoxy-4-ethyl-2H-1-benzopyran-2-one?

  • Methodological Answer : FT-IR analysis should identify key functional groups:
  • C=O stretch : ~1700 cm⁻¹ (lactone carbonyl) ().
  • Ethoxy C-O stretch : ~1250–1150 cm⁻¹ (asymmetric/symmetric vibrations) ().
  • Aromatic C=C : 1590–1510 cm⁻¹ ().
    Compare with NIST reference spectra () to validate substituent positions.

Q. What are the critical parameters for purifying 7-ethoxy-4-ethyl-2H-1-benzopyran-2-one using recrystallization?

  • Methodological Answer : Solvent selection is critical: Use ethyl acetate for high solubility at reflux and hexane for anti-solvent precipitation. Maintain a 3:1 solvent/anti-solvent ratio. Slow cooling (1–2°C/min) enhances crystal purity. For brominated analogs (e.g., 4-bromomethyl derivatives), vacuum filtration and drying under inert gas minimize decomposition ( ).

Q. What safety precautions are essential when handling ethoxy- and ethyl-substituted benzopyran derivatives?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2):
  • Use fume hoods for powder handling ().
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Store in airtight containers at 2–8°C ().

Q. How do ethoxy and ethyl substituents influence UV-Vis absorption properties of benzopyran-2-one derivatives?

  • Methodological Answer : Ethoxy groups (electron-donating) redshift λmax due to extended conjugation, while ethyl groups (weakly electron-donating) minimally affect absorption. Compare with NIST spectral data (). For example, 7-methoxy analogs show λmax ~320 nm; ethoxy substitution may shift this by ±5 nm depending on solvent polarity ( ).

Advanced Research Questions

Q. What strategies resolve contradictory NMR data in substituted benzopyran-2-one derivatives?

  • Methodological Answer : Contradictory NOE or coupling constants may arise from rotational isomerism or crystal packing effects. Use 2D NMR (HSQC, NOESY) to distinguish between isomers ( ). For example, anti/syn configurations in 3,4-dihydro derivatives ( ) require X-ray crystallography for unambiguous assignment.

Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions of 7-ethoxy-4-ethyl-2H-1-benzopyran-2-one?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) evaluate Fukui indices to identify electrophilic sites. Ethoxy groups activate the C-5/C-8 positions, while ethyl groups deactivate C-3/C-4. Compare with experimental halogenation outcomes ( ).

Q. What analytical approaches distinguish positional isomers of poly-substituted benzopyranones?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS differentiate isomers via fragmentation patterns. For example, 5-hydroxy vs. 7-hydroxy isomers show distinct loss of H₂O (m/z -18). Pair with reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) ( ).

Q. How do crystal packing interactions affect bioavailability predictions for 7-ethoxy-4-ethyl-2H-1-benzopyran-2-one?

  • Methodological Answer : X-ray crystallography ( ) reveals hydrogen-bonding networks (e.g., O-H···O=C) that influence solubility. Calculate lattice energy (MOPAC/PM6) to correlate with dissolution rates. For bioavailability, simulate LogP (ACD/Labs) and membrane permeability (Caco-2 assays).

Q. What mechanistic insights explain unexpected byproducts during alkylation of 7-hydroxy-4-methylcoumarin derivatives?

  • Methodological Answer :
    Competing O- vs. C-alkylation pathways occur under basic conditions. Use kinetic studies (in situ FT-IR) to monitor intermediates. For example, 7-ethoxy derivatives may form quinone methide side products via elimination (). Optimize base strength (e.g., NaH vs. K₂CO₃) and reaction time to suppress byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.